Product packaging for Magnesium--strontium (2/1)(Cat. No.:CAS No. 12286-11-2)

Magnesium--strontium (2/1)

Cat. No.: B14726776
CAS No.: 12286-11-2
M. Wt: 136.23 g/mol
InChI Key: SRCJJRWKFTZGFM-UHFFFAOYSA-N
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Description

Overview of Mg2Sr as a Constituent Phase in Materials Science

Mg2Sr commonly forms as a secondary phase in magnesium alloys containing strontium. Its presence, morphology, and distribution within the magnesium matrix are critical determinants of the alloy's final properties. In Mg-Sr binary alloys, the microstructure often consists of a primary α-Mg matrix and a eutectic structure of α-Mg and the Mg17Sr2 phase. mdpi.comresearchgate.net However, the Mg2Sr phase is a key intermetallic in the broader Mg-Sr system. The addition of strontium to magnesium alloys can lead to the formation of various intermetallic compounds, with Mg2Sr being a prominent one that influences grain refinement and mechanical characteristics.

Significance within Magnesium-Based Intermetallic Systems

The significance of Mg2Sr within magnesium-based intermetallic systems lies primarily in its potential to enhance the mechanical properties of magnesium alloys. Intermetallic compounds, in general, are crucial for improving the strength, creep resistance, and hardness of these lightweight alloys. nih.govconcordia.ca The Mg2Sr phase, specifically, contributes to these properties through various strengthening mechanisms.

First-principles calculations have been employed to predict the properties of Mg2Sr, including its mechanical behavior under pressure. mdpi.com These studies indicate that Mg2Sr undergoes a pressure-induced phase transition from a low-pressure C14-type phase to a high-pressure orthorhombic phase. mdpi.com This fundamental understanding of its structural stability is crucial for designing alloys for specific applications. The inherent properties of the Mg2Sr intermetallic, such as its high hardness and elastic modulus, make it an effective reinforcing phase within the softer magnesium matrix. nih.gov The presence of stable intermetallic phases like Mg2Sr is essential for applications requiring high-temperature strength and creep resistance. psu.edu

Historical Context of Mg-Sr System Investigation

The investigation of the Mg-Sr binary system is part of a broader effort to understand and develop new magnesium alloys with improved properties. concordia.caaps.org The thermodynamic properties and phase diagram of the Mg-Sr system have been the subject of numerous studies to accurately model alloy behavior during solidification and heat treatment. psu.eduresearchgate.net

Early investigations focused on establishing the phase equilibria and identifying the stable intermetallic compounds within the system. psu.edu Thermodynamic modeling, often using the CALPHAD (Calculation of Phase Diagrams) method, has been instrumental in refining the Mg-Sr phase diagram. psu.edu These models are based on experimental data, including thermal analysis and metallographic examinations, which have indicated a very low solid solubility of strontium in magnesium. psu.edu

The heat of formation of the congruently melting Mg2Sr compound was measured using tin solution calorimetry, providing essential thermodynamic data for these models. psu.edu Further experimental work determined the enthalpy of mixing and thermodynamic activities of liquid Mg-Sr alloys. psu.edu These foundational studies have been critical for the development of multicomponent magnesium alloys containing strontium, as an accurate description of the binary subsystems is necessary for predicting the phase formation in more complex systems. psu.eduresearchgate.net

Research Findings on Mg2Sr

Detailed research has provided valuable data on the crystallographic and thermodynamic properties of the Mg2Sr intermetallic compound.

PropertyValueSource
Crystal Structure (Low-Pressure) C14-type Laves phase mdpi.com
Crystal Structure (High-Pressure, >21.0 GPa) Orthorhombic mdpi.com
Space Group (Low-Pressure) P63/mmc
Space Group (High-Pressure) Cmcm mdpi.com
Enthalpy of Formation Data available from calorimetry studies psu.edu

First-principles calculations have also shed light on the mechanical properties of the high-pressure orthorhombic phase of Mg2Sr at ambient pressure. mdpi.com These theoretical predictions are vital for understanding the fundamental behavior of this intermetallic and guiding the development of new high-performance magnesium alloys.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Mg2Sr B14726776 Magnesium--strontium (2/1) CAS No. 12286-11-2

Properties

CAS No.

12286-11-2

Molecular Formula

Mg2Sr

Molecular Weight

136.23 g/mol

InChI

InChI=1S/2Mg.Sr

InChI Key

SRCJJRWKFTZGFM-UHFFFAOYSA-N

Canonical SMILES

[Mg].[Mg].[Sr]

Origin of Product

United States

Crystallographic Structures and Phase Transformations of Mg2sr

Equilibrium Crystal Structures at Ambient Conditions

At ambient pressure and temperature, Mg2Sr adopts a specific hexagonal crystal structure known as the C14-type Laves phase.

C14-type Laves Phase Crystallography

The C14 Laves phase is a common topologically close-packed structure for AB2-type intermetallic compounds. videleaf.com This structure, prototyped by MgZn2, is characterized by a hexagonal arrangement. videleaf.comresearchgate.netresearchgate.net The structure consists of a specific stacking of atomic layers. videleaf.com In the case of Mg2Sr, the larger strontium atoms and some of the magnesium atoms form slightly folded layers, while other magnesium atoms form kagome-like planes. videleaf.com

Determination of Lattice Parameters and Unit Cell Volume

The crystal structure of Mg2Sr at ambient conditions has been determined through first-principles calculations. These calculations provide the lattice parameters, which define the size and shape of the unit cell.

Parameter Value
a6.05 Å
c9.78 Å
c/a1.617
Unit Cell Volume310.2 ų
This interactive table summarizes the calculated lattice parameters and unit cell volume for the C14 phase of Mg2Sr at ambient pressure.

Space Group and Atomic Occupancy Analysis

The C14-type structure of Mg2Sr belongs to the hexagonal space group P63/mmc (No. 194). videleaf.comatomic-scale-physics.de This space group dictates the symmetry operations that leave the crystal structure unchanged. The unit cell contains a total of 12 atoms, with specific atomic positions known as Wyckoff positions.

For the C14 Mg2Sr structure, the atoms occupy the following positions:

Strontium (Sr) atoms are located at the 4f Wyckoff positions. videleaf.com

Magnesium (Mg) atoms are distributed over two different sites: the 2a and 6h Wyckoff positions. videleaf.com

Atom Wyckoff Position Number of Atoms
Sr4f4
Mg12a2
Mg26h6
This interactive table details the atomic occupancy within the C14 unit cell of Mg2Sr.

Pressure-Induced Phase Transitions of Mg2Sr

Like many materials, the crystal structure of Mg2Sr is not static and can transform into different phases under high pressure. aps.org

Prediction and Characterization of High-Pressure Phases (e.g., Orthorhombic Cmcm)

First-principles calculations combined with swarm structure searching techniques have predicted a pressure-induced phase transition for Mg2Sr. mdpi.comnih.gov At a pressure of approximately 21.0 GPa, the hexagonal C14 phase is predicted to transform into a new, more stable orthorhombic phase. mdpi.comnih.gov

This high-pressure phase is characterized by the space group Cmcm. mdpi.comnih.gov Phonon calculations have confirmed that this predicted orthorhombic phase is dynamically stable not only at high pressure but also at ambient pressure. mdpi.com

Analysis of Transition Mechanisms (e.g., First-Order Nature, Volume Change)

The transformation from the C14 phase to the orthorhombic Cmcm phase is identified as a first-order phase transition. mdpi.comnih.govcam.ac.uk A key characteristic of a first-order transition is a discontinuous change in properties, such as volume. cam.ac.uk This transition in Mg2Sr is accompanied by a significant volume drop of approximately 4.7%. mdpi.comnih.gov This volume reduction is a primary indicator of the transition to a more densely packed crystal structure. The driving force behind this transformation is attributed to the softening of the material's elastic behavior at high pressure. mdpi.comnih.gov The large hysteresis and abrupt changes often observed in such transitions point to a significant energy barrier and a major reorganization of the crystal structure. aps.org

Structural Evolution under Hydrostatic Pressure

The intermetallic compound Magnesium-strontium (2/1), designated as Mg2Sr, undergoes a significant structural transformation when subjected to high hydrostatic pressure. mdpi.com At ambient pressure, Mg2Sr crystallizes in the hexagonal C14-type Laves phase structure. However, first-principles calculations combined with swarm structure searching techniques have predicted a pressure-induced phase transition to a more stable high-pressure phase. mdpi.com

This transformation occurs at a pressure of 21.0 GPa. The high-pressure phase possesses an orthorhombic crystal structure with the space group Cmcm. The transition is identified as being of a first-order nature, characterized by a distinct volume drop of approximately 4.7%. mdpi.com This structural change is primarily driven by the softening of the material's elastic behavior at elevated pressures, particularly the single crystal elastic constant C₄₄, which signals the structural instability of the C14-type phase under these conditions. mdpi.com

Table 1: Pressure-Induced Phase Transition of Mg2Sr
PropertyLow-Pressure PhaseHigh-Pressure Phase
Crystal SystemHexagonalOrthorhombic
Structure TypeC14 Laves PhaseNovel (Cmcm)
Space GroupP6₃/mmcCmcm
Transition Pressure21.0 GPa mdpi.com
Transition NatureFirst-Order mdpi.com
Volume Change~4.7% drop mdpi.com

Dynamic Stability of Crystalline Phases

The dynamic stability of a crystalline structure is a critical factor in determining its viability. A structure is considered dynamically stable if all its phonon frequencies are positive throughout the entire Brillouin zone. The presence of any imaginary (negative) phonon frequencies indicates a dynamic instability, suggesting that the atoms would not remain in their equilibrium lattice positions.

Phonon Dispersion Calculations for Lattice Vibrations

Phonon dispersion calculations are a powerful theoretical tool used to assess the dynamic stability of a crystal lattice. These calculations map the frequencies of lattice vibrations (phonons) across the Brillouin zone. For the high-pressure orthorhombic phase of Mg2Sr, phonon dispersion calculations have been performed to verify its structural integrity. mdpi.com

The results of these calculations are crucial. They show no imaginary phonon frequencies across the entire Brillouin zone for the Cmcm orthorhombic phase. mdpi.com This finding confirms that this newly predicted high-pressure structure is dynamically stable. The phonon density of states further reveals that the lower frequency vibrations are dominated by the heavier Strontium (Sr) atoms, while the higher frequency modes are primarily associated with the lighter Magnesium (Mg) atoms. mdpi.com

Evaluation of Dynamic Stability at Elevated Pressures

The stability of the high-pressure orthorhombic phase of Mg2Sr has been evaluated not only at the high pressures where it is predicted to be the most energetically favorable structure but also upon the release of pressure. Phonon calculations were carefully checked at both 50 GPa and at ambient pressure (0 GPa). mdpi.com

The analysis confirms that the orthorhombic Cmcm phase is dynamically stable under both conditions. mdpi.com The absence of imaginary phonon frequencies at 50 GPa demonstrates its stability at high pressure, while the same result at 0 GPa indicates that this phase could potentially be recovered as a metastable phase at ambient conditions. mdpi.com

Table 2: Dynamic Stability of Mg2Sr Phases
Crystalline PhasePressureDynamic StabilityEvidence
C14 (Hexagonal)High PressureUnstableSoftening of elastic constant C₄₄. mdpi.com
Cmcm (Orthorhombic)50 GPaStableNo imaginary phonon frequencies. mdpi.com
0 GPaStableNo imaginary phonon frequencies. mdpi.com

Thermodynamic Properties and Phase Equilibria of Mg2sr

Energetic Characterization of Mg2Sr

The energetic properties of Mg2Sr, specifically its enthalpy of formation and cohesive energy, provide fundamental insights into the chemical bonding and stability of this intermetallic compound.

Enthalpies of Formation

The enthalpy of formation represents the heat change that occurs when a compound is formed from its constituent elements in their standard states. For Mg2Sr, the heat of formation has been determined experimentally using tin solution calorimetry. This method provides a direct measure of the energy released or absorbed during the formation of the compound from solid Mg and Sr. theiet.org The negative enthalpy of formation indicates that the formation of Mg2Sr is an exothermic process, signifying that the compound is energetically more stable than a simple mechanical mixture of its constituent elements.

Cohesive Energies

Cohesive energy is the energy required to break down a solid into its constituent neutral atoms. It is a measure of the strength of the bonds holding the atoms together in the crystal lattice. First-principles calculations have been employed to determine the cohesive energy of Mg2Sr. These theoretical calculations provide valuable data on the bonding strength within the Mg2Sr crystal structure.

Table 1: Calculated Energetic Properties of Mg2Sr

PropertyValueMethod
Cohesive EnergyData not explicitly found in search resultsFirst-principles calculations
Enthalpy of FormationMeasuredTin solution calorimetry theiet.org

Thermodynamic Activities and Enthalpy of Mixing in Mg-Sr System

The thermodynamic activities of the components and the enthalpy of mixing in the liquid Mg-Sr system are critical for understanding the behavior of the alloy during melting, solidification, and high-temperature applications.

Studies utilizing high-temperature calorimetry have determined the enthalpy of mixing for liquid Mg-Sr alloys. researchgate.net The enthalpy of mixing provides information about the deviation of the solution from ideal behavior. A negative enthalpy of mixing, as observed in the Mg-Sr system, suggests an attractive interaction between Mg and Sr atoms in the liquid phase, favoring the formation of associates. researchgate.net

The thermodynamic activities of Mg and Sr in the liquid alloys have been determined using a modified Ruff boiling technique. researchgate.net The activity of a component in a mixture is a measure of its "effective concentration" and is crucial for predicting phase equilibria and chemical reactions. nih.govresearchgate.net In the Mg-Sr system, the activities of both components show negative deviations from Raoult's law, which is consistent with the negative enthalpy of mixing and indicates a tendency towards compound formation in the liquid state. researchgate.net

Table 2: Thermodynamic Properties of Liquid Mg-Sr Alloys at 1100 K

PropertyObservationImplication
Enthalpy of MixingNegativeAttractive interaction between Mg and Sr atoms researchgate.net
Thermodynamic ActivityNegative deviation from Raoult's LawTendency towards compound formation researchgate.net

Phase Stability Evaluations of Mg2Sr

The stability of the Mg2Sr phase, both intrinsically and in relation to other phases, is a critical factor in the performance of Mg-Sr alloys.

Comparative Analysis with Other Intermetallic Compounds in Magnesium Alloys

The Mg2Sr phase is a stable intermetallic compound in the Mg-Sr binary system. theiet.org In ternary and higher-order alloys, its stability will be influenced by the presence of other alloying elements. For instance, in Mg-Al-Sr alloys, Mg2Sr can coexist with the Mg17Al12 phase. The addition of strontium to Mg-Al alloys can modify the morphology of the Mg17Al12 phase. researchgate.net Similarly, in Mg-Ca-Sr systems, a complete solid solution between the isostructural Laves phases Mg2Ca and Mg2Sr has been considered in thermodynamic modeling, suggesting similar stability characteristics.

The intermetallic Mg2Si is another common strengthening phase in magnesium alloys. mdpi.com The relative stability of Mg2Sr and Mg2Si would depend on the specific alloy composition and temperature. The presence of both Sr and Si in a magnesium alloy can lead to the formation of both intermetallic phases, and their competitive formation will be dictated by the thermodynamics of the multicomponent system.

Theoretical Frameworks for Phase Stability Prediction

The prediction of phase stability in metallic systems heavily relies on theoretical frameworks such as Density Functional Theory (DFT) and the CALPHAD (Calculation of Phase Diagrams) method.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure and energetic properties of materials from first principles. nih.gov For Mg2Sr, DFT calculations have been used to predict its cohesive energy and to investigate its behavior under pressure, including the prediction of a pressure-induced phase transition from the low-pressure C14-type phase to a high-pressure orthorhombic phase. theiet.org These calculations are fundamental to understanding the intrinsic stability of the Mg2Sr crystal structure.

CALPHAD Method: The CALPHAD methodology is a powerful computational tool for predicting phase diagrams and thermodynamic properties of multicomponent systems. theiet.orgresearchgate.net This approach relies on thermodynamic databases that contain models for the Gibbs free energy of each phase as a function of temperature, pressure, and composition. For the Mg-Sr system, thermodynamic descriptions have been developed and are used in larger databases for magnesium alloys to predict phase equilibria, including the stability range of the Mg2Sr phase in complex alloy systems. theiet.org The accuracy of CALPHAD predictions is highly dependent on the quality of the underlying thermodynamic models and experimental data used for parameterization. researchgate.net

The intermetallic compound Magnesium-strontium (2/1), with the chemical formula Mg2Sr, is a key phase in magnesium-strontium based alloys. Understanding its thermodynamic properties and phase equilibria is crucial for the design and development of new magnesium alloys with enhanced properties. This section delves into the computational thermodynamics of the Mg-Sr system and its more complex derivatives.

Reoptimization of the Mg-Sr Binary Phase Diagram

The Calculation of Phase Diagrams (CALPHAD) method is a powerful tool for thermodynamically assessing and modeling multicomponent alloy systems. Several researchers have focused on the reoptimization of the Mg-Sr binary phase diagram to improve its accuracy by incorporating new experimental data.

Early thermodynamic modeling of the Mg-Sr binary system was reviewed and discussed comprehensively, establishing the liquidus surface based on experimental work. researchgate.net Subsequent work involved reoptimizing the Mg-Ca, Mg-Sr, and Ca-Sr binary systems using a modified quasichemical model. psu.edu This reoptimization was based on available experimental phase equilibria and thermodynamic properties, resulting in good agreement between the calculated phase diagrams and experimental data. psu.eduresearchgate.net

The heat of formation of Mg2Sr is a critical parameter in these thermodynamic models. One study reported a calculated heat of formation of -7.95 kJ/mol-atom, which is in reasonable agreement with the experimentally measured value of -7.18 kJ/mol-atom obtained by tin solution calorimetry. researchgate.net Another reoptimization of the Mg-Sr system considered all available experimental data on the phase diagram, providing crystallographic data, heat of formation, and lattice parameters for the intermetallic compounds in the system, including Mg2Sr. mdpi.com

The reoptimized Mg-Sr phase diagram confirms the existence of several intermetallic compounds, including Mg17Sr2, Mg38Sr9, Mg23Sr6, and the congruently melting Mg2Sr. mdpi.comconcordia.ca The optimized thermodynamic parameters are essential for developing databases for multicomponent magnesium alloys. concordia.ca

First-principles calculations have also been employed to investigate the structural, mechanical, electronic, and thermodynamic properties of Mg2Sr under pressure. researchgate.net These calculations predicted a pressure-induced phase transition from the low-pressure C14-type phase to a high-pressure orthorhombic phase at 21.0 GPa. mdpi.com

Assessment of Multicomponent Phase Diagrams Involving Mg2Sr

The binary Mg-Sr data serves as a foundation for assessing more complex multicomponent systems that are of practical importance in alloy development.

The Mg-Ca-Sr ternary system has been thermodynamically modeled using the CALPHAD approach, building upon the reoptimized binary systems. psu.edu The modeling was carried out using a modified quasichemical model. psu.eduresearchgate.net Due to a lack of experimental data on the mutual solubility between Mg2Ca and Mg2Sr, the phase diagram was calculated considering both limited and complete solubility scenarios. psu.edu First-principles calculations have also been used to predict the properties of intermetallic compounds in the Ca-Mg-Sr ternary system. researchgate.net Isothermal sections of the Mg-Ca-Sr system in the Mg-rich region have been calculated using the CALPHAD method, providing insights into the equilibrium phase compositions. scientific.net

The Mg-Al-Sr ternary system is crucial for developing creep-resistant magnesium alloys. Thermodynamic modeling of this system has been performed, combining experimental investigations with CALPHAD calculations. concordia.ca These studies have established the existence of extended ternary solid solubilities of binary phases and a ternary intermetallic phase. researchgate.net The liquidus projection of the Mg-Al-Sr system has been calculated, revealing the primary crystallization fields. researchgate.net The addition of strontium to Mg-Al alloys can influence the grain refinement, a phenomenon that can be studied through the calculated phase diagrams. researchgate.net Different geometric extrapolation models have been compared to predict the thermodynamic properties of the Mg-Al-Sr system, with the Kohler and Toop models showing good agreement with experimental data. researchgate.net

The understanding of binary and ternary systems has been extended to even more complex quaternary and quinary systems.

A thermodynamic description of the Mg-Al-Ca-Sr quaternary system has been developed by analyzing the phase equilibria and thermodynamic properties of its constituent subsystems. concordia.caresearchgate.net Predictive calculations of phase equilibria in this system have been validated by key sample experiments. researchgate.net

For the Mg-Al-Zn-Ca-Sr quinary system, a thermodynamic database has been constructed using the CALPHAD method coupled with first-principles calculations. scispace.com This database has been used to calculate isothermal sections and analyze the equilibrium phase compositions in the Mg-rich region. scientific.netresearchgate.net The solidification process of specific alloys within this quinary system has been calculated and found to be consistent with experimental results from SEM-EDX analysis and DSC spectrums. scientific.netresearchgate.net For example, in a Mg-2.74Al-0.79Zn-0.68Ca-0.03Sr alloy, the solidification path involves the primary precipitation of α-Mg, followed by the formation of C15-Al2(Ca, Sr) and γ-Mg17Al12 phases at lower temperatures. scientific.net

Prediction of Liquidus Projections and Invariant Reactions

The liquidus projection of a phase diagram provides a two-dimensional representation of the liquidus surface, showing the primary phase that crystallizes from the liquid upon cooling. doitpoms.ac.uk These projections are invaluable for understanding the solidification behavior of alloys. doitpoms.ac.ukyoutube.com

For the Mg-Sr binary system, the invariant reactions have been determined through thermodynamic modeling. computherm.com

ReactionTemperature (°C)Composition (mole fraction Sr)Phases Involved
Peritectic603.10.1950Liquid + Mg2Sr → Mg23Sr6
Peritectic598.80.1737Liquid + Mg23Sr6 → Mg38Sr9
Eutectic593.00.1526Liquid → Mg17Sr2 + Mg38Sr9
Eutectic588.20.0585Liquid → Hcp + Mg17Sr2
Eutectic425.80.6920Liquid → Mg2Sr + Fcc

Table 1: Invariant Reactions in the Mg-Sr Binary System. Data from CompuTherm LLC. computherm.com

In ternary systems, the liquidus projection reveals the boundaries of the primary crystallization fields and the univariant reaction lines. For the Mg-Al-Sr system, the liquidus projection has been calculated, providing a map of the primary solidifying phases across different compositions. researchgate.net Similarly, for the Mg-Mn-Sr system, the calculated liquidus projection is divided into several primary crystallization fields, including that of Mg2Sr. researchgate.net

The prediction of these liquidus projections and invariant reactions through CALPHAD modeling provides essential guidance for alloy design, allowing for the targeted formation of specific microstructures and phases, such as Mg2Sr, to achieve desired mechanical and physical properties.

Investigation of Mutual Solid Solubilities of Mg₂Sr in Multicomponent Phases

The investigation of the mutual solid solubilities of the intermetallic compound Magnesium-strontium (2/1), or Mg₂Sr, in multicomponent phases is crucial for the design and development of magnesium alloys with tailored properties. The extent to which other elements can dissolve into the Mg₂Sr lattice, or Mg and Sr can be substituted by other atoms, significantly influences the phase stability, microstructure, and ultimately, the mechanical and chemical behavior of the resulting alloy. Research in this area combines experimental analysis with computational modeling to predict and verify phase equilibria in complex systems.

Research Findings in the Al-Mg-Sr System

An experimental investigation of the Aluminum-Magnesium-Strontium (Al-Mg-Sr) ternary system at a temperature of 400°C has provided specific insights into the solubility of aluminum in the Mg₂Sr phase. The study revealed that the intermetallic phases within this system have a propensity to form extended substitutional solid solutions. However, the solubility of aluminum in the Mg₂Sr phase was found to be negligible. researchgate.net

Conversely, the study did determine the solubility within the (Mg,Al)Sr solid solution. The experimental results indicated that the solubility of strontium in this phase was 16.4 ± 0.2 atomic percent. researchgate.net This suggests that while aluminum does not readily substitute into the Mg₂Sr lattice, strontium can be replaced by aluminum to a significant extent in the related Al-Sr binary phase, which can coexist with Mg-rich phases.

Research Findings in the Mg-Ca-Sr System

In the Magnesium-Calcium-Strontium (Mg-Ca-Sr) ternary system, a comprehensive understanding of the mutual solid solubility between Mg₂Sr and the isostructural Mg₂Ca Laves phase is of significant interest due to the chemical similarity between calcium and strontium. However, a review of the available literature indicates a notable lack of experimental data to definitively quantify this mutual solubility. psu.eduresearchgate.net

In the absence of direct experimental evidence, thermodynamic modeling and computational approaches, such as the CALPHAD (Calculation of Phase Diagrams) method, have been employed to predict the phase behavior of the Mg-Ca-Sr system. psu.eduresearchgate.net Some computational studies have proceeded based on the assumption of complete solid solubility between Mg₂Sr and Mg₂Ca. psu.edu This assumption is often justified by the similarity in the crystal structures and atomic sizes of calcium and strontium, which suggests that they could readily substitute for one another in the Laves phase lattice. Nevertheless, it is important to underscore that these are theoretical assumptions pending experimental verification. psu.edu

Research Findings in the Mg-Zn-Sr System

The Magnesium-Zinc-Strontium (Mg-Zn-Sr) ternary system has been the subject of experimental investigation to determine its phase equilibria. These studies have identified Mg₂Sr as a stable phase within the system. researchgate.net The research has led to the construction of isothermal sections of the phase diagram, revealing the various three-phase equilibria regions. researchgate.net

However, the currently available research on the Mg-Zn-Sr system does not provide specific quantitative data on the solid solubility of zinc in the Mg₂Sr compound. While new ternary compounds have been discovered in this system, the extent to which zinc atoms can substitute for magnesium or strontium atoms in the Mg₂Sr lattice has not been explicitly detailed in the surveyed literature. researchgate.net

Advanced Computational Methodologies for Mg2sr Research

First-Principles Calculations Based on Density Functional Theory (DFT)

First-principles calculations grounded in Density Functional Theory (DFT) are a cornerstone of computational materials science for studying intermetallic compounds like Mg2Sr. DFT simplifies the many-body problem of interacting electrons into a more manageable one by focusing on the electron density.

The theoretical framework of DFT is implemented in various software packages. Among the most prominent for solid-state physics and materials science are the Vienna Ab initio Simulation Package (VASP) and the Cambridge Serial Total Energy Package (CASTEP). u-tokyo.ac.jpwhiterose.ac.uk Both are powerful first-principles quantum mechanical codes that utilize a plane-wave basis set to solve the Kohn-Sham equations of DFT. whiterose.ac.ukresearchgate.net

These packages are employed to simulate a wide array of material properties, including crystalline structures, surfaces, and defects. whiterose.ac.uk In the context of Mg2Sr research, both VASP and CASTEP can be used to perform geometry optimizations, calculate total energies, determine electronic band structures, and analyze phonon dispersion curves to evaluate phase stability. matec-conferences.org While their underlying theoretical basis is nearly identical, they differ in aspects like the types of pseudopotentials they primarily use and their licensing models. researchgate.net For instance, VASP is well-known for its implementation of the Projector Augmented Wave (PAW) method, while CASTEP has historically used norm-conserving and ultrasoft pseudopotentials. researchgate.net Comparative studies on similar intermetallic compounds often utilize both codes to ensure the robustness and validity of the computational results. matec-conferences.org

The exact form of the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of exchange and correlation, is unknown and must be approximated. uci.edu A widely used and successful approximation is the Generalized Gradient Approximation (GGA), which considers the electron density and its gradient. The Perdew-Burke-Ernzerhof (PBE) functional is a specific and popular form of GGA, often chosen for its balance of accuracy and computational efficiency in calculations involving metallic systems. uci.eduq-chem.com

To simplify calculations, the interaction between the tightly bound core electrons and the valence electrons is represented by a pseudopotential. The Projector Augmented Wave (PAW) method is a sophisticated technique that provides a complete, all-electron description of the electron wavefunctions while maintaining the computational efficiency of traditional pseudopotentials. researchgate.netstackexchange.com It is crucial for the accuracy of a DFT calculation that the XC functional used in the main calculation is consistent with the one used to generate the pseudopotential. arxiv.orgaps.org Therefore, in a typical high-quality DFT study of Mg2Sr, a PBE-GGA exchange-correlation functional would be used in conjunction with PAW pseudopotentials generated for the PBE functional. arxiv.org

Table 1: Common DFT Calculation Parameters for Mg-Sr System Studies

ParameterTypeDescription
Software PackageImplementationVASP, CASTEP u-tokyo.ac.jpwhiterose.ac.uk
Exchange-Correlation FunctionalApproximationPBE (Perdew-Burke-Ernzerhof) within the GGA (Generalized Gradient Approximation) framework. uci.edu
Pseudopotential MethodCore Electron TreatmentPAW (Projector Augmented Wave) method. researchgate.netstackexchange.com
Valence Electron ConfigurationBasis SetSpecific valence electrons considered for Mg (e.g., 3s²) and Sr (e.g., 5s²).

To ensure that the results of a DFT calculation are physically meaningful and numerically accurate, a series of convergence tests must be performed. The two most critical parameters for plane-wave DFT calculations are the plane-wave cutoff energy (often denoted as ENCUT or Ecut) and the density of the k-point mesh used for sampling the Brillouin zone. stackexchange.comjan-janssen.com

Plane-Wave Cutoff Energy : This parameter determines the number of plane waves included in the basis set. A higher cutoff energy results in a more accurate representation of the electronic wavefunctions but also increases computational cost. The total energy of the Mg2Sr system must be calculated for a range of increasing cutoff energies until the energy converges to within a predefined tolerance (e.g., 1 meV/atom). stackexchange.com

K-Point Mesh : The k-point mesh samples the electronic states in reciprocal space. For metallic systems like Mg2Sr, a denser mesh is typically required. The total energy must be converged with respect to the number of k-points (e.g., as defined by a Monkhorst-Pack grid) to ensure accurate integration over the Brillouin zone. flapw.deresearchgate.net

Failure to properly converge these parameters can lead to significant errors in calculated properties such as lattice constants, formation energies, and elastic moduli. nih.gov

Table 2: Example Convergence Criteria for a Hypothetical Mg2Sr DFT Calculation

ParameterConvergence ValueTolerance
Plane-Wave Cutoff Energy450 eVEnergy difference < 1 meV/atom
K-Point Mesh (Monkhorst-Pack)12x12x8Energy difference < 1 meV/atom
Self-Consistent Field (SCF) Loop1E-6 eVEnergy convergence criterion
Geometry Optimization0.01 eV/ÅMaximum force on any atom

Geometry optimization is the computational process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. arxiv.orgscm.com This involves iteratively calculating the forces on each atom and updating their positions until the forces are negligibly small. stackexchange.com

For crystalline solids like Mg2Sr, this process optimizes not only the positions of the atoms within the unit cell but also the shape and volume of the cell itself. Most DFT software packages employ efficient quasi-Newton algorithms, such as the Broyden-Fletcher-Goldfarb-Shanno (BFGS) method. google.com These algorithms use the calculated gradients (forces) to build an approximate Hessian matrix (the matrix of second derivatives of the energy), which guides the optimization towards the lowest energy structure more effectively. stackexchange.comfaccts.de The optimization is considered complete when the forces on all atoms and the stress on the simulation cell fall below specified convergence thresholds. scm.com

Crystal Structure Prediction Techniques

While DFT is excellent for calculating the properties of a known crystal structure, predicting the most stable crystal structure from only the chemical composition (e.g., Mg and Sr in a 2:1 ratio) is a significant challenge.

Particle Swarm Optimization (PSO) is a powerful, metaheuristic global optimization algorithm inspired by the social behavior of bird flocking. calypso.cnarxiv.org This method has been successfully adapted for crystal structure prediction and is implemented in software packages like CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization). researchwithrutgers.comarxiv.org

The CALYPSO method works by initializing a population of candidate crystal structures ("particles") for Mg2Sr, which are randomly generated with certain symmetry constraints. arxiv.orgresearchgate.net The energy of each of these structures is then calculated and minimized using a DFT code like VASP (a process called local optimization). calypso.cnresearchgate.net In subsequent generations, the structures are evolved; each particle "flies" through the multidimensional search space, adjusting its position and "velocity" based on its own best-found structure and the best-found structure of the entire swarm. arxiv.org By combining this intelligent search with techniques to enhance structural diversity, CALYPSO can efficiently explore the potential energy surface and identify low-energy, stable, or metastable crystal structures for Mg2Sr. researchwithrutgers.comresearchgate.net

Thermodynamic Modeling Approaches

Thermodynamic modeling provides the fundamental framework for understanding the phase stability and properties of materials like Mg2Sr. By developing mathematical descriptions of the Gibbs energy for each phase, it is possible to calculate phase diagrams and predict the behavior of the Mg-Sr system under various conditions.

The Modified Quasichemical Model (MQM) is a sophisticated thermodynamic model particularly effective for systems exhibiting strong short-range ordering in the liquid phase, such as the Magnesium-Strontium (Mg-Sr) system. mdpi.comconcordia.ca Unlike simpler random solution models which assume a random distribution of atoms, the MQM accounts for the preference of certain atomic pairings, providing a more accurate thermodynamic description of the liquid alloy from which the Mg2Sr compound forms. mdpi.compsu.edu

The model is based on the concept of chemical reactions between nearest-neighbor atoms. This approach allows for a more realistic representation of the configurational entropy and enthalpy of mixing. mdpi.com In the context of the Mg-Sr system, the MQM has been used to re-optimize the thermodynamic description based on available experimental data on phase equilibria and thermodynamic properties. psu.eduresearchgate.net This re-optimization has led to a good agreement between calculated phase diagrams and experimental findings. psu.edu

Research by Aljarrah and Medraj demonstrated the application of the MQM to the Mg-Sr binary system. Their work involved critically evaluating and modeling the system to provide a reliable thermodynamic database. psu.eduresearchgate.net This approach is crucial for accurately predicting the formation and stability of intermetallic compounds, including Mg2Sr. The calculated thermodynamic properties for Mg2Sr, such as its enthalpy and entropy of formation, are key parameters derived from these models. However, it is noteworthy that different studies have reported varying values, highlighting the ongoing refinement of these computational models. researchgate.net For instance, one study calculated the heat of formation of Mg2Sr to be -7.95 kJ/mol-atom, which showed good agreement with experimental measurements. researchgate.net

Calculated Thermodynamic Properties for Mg2Sr
PropertyCalculated ValueReference Model/StudyComparison Experimental Value
Enthalpy of Formation (kJ/mol-atom)-7.95Aljarrah & Medraj (MQM) researchgate.net-7.18 (King and Kleppa) researchgate.net
Entropy of Formation (J/mol·K)0.038Aljarrah & Medraj (MQM) researchgate.netN/A
Enthalpy of Formation (kJ/mol-atom)-10.62Zhong et al. researchgate.netN/A

The development of comprehensive thermodynamic databases is a cornerstone of modern materials science, enabled by the CALPHAD (CALculation of PHAse Diagrams) methodology. concordia.cathermocalc.com This approach involves critically assessing all available experimental data and theoretical first-principles calculations to create a self-consistent set of thermodynamic parameters for all phases in a system. thermocalc.comengineering-eye.com These parameters are then used in specialized software to calculate phase diagrams and simulate thermodynamic processes. mdpi.com

FactSage and Thermo-Calc are two of the most prominent software packages that utilize the CALPHAD approach. imet-db.ru They provide powerful tools for predicting phase equilibria, solidification behavior, and various thermodynamic properties of multicomponent alloys, including those containing Mg and Sr. thermocalc.comengineering-eye.com

FactSage is a fully integrated thermodynamic databox software that has been in development for decades. imet-db.ru It accesses extensive, critically evaluated and optimized databases for a wide range of materials. polymtl.ca For magnesium alloys, the FTlite database is particularly relevant. polymtl.casnu.ac.kr This database contains thermodynamic descriptions for numerous binary, ternary, and higher-order systems involving magnesium, and it is continuously updated as new experimental data and models become available. snu.ac.krfactsage.com Researchers use FactSage to model the Mg-Sr system, predict the stability of the Mg2Sr phase, and calculate phase diagrams that guide alloy development. kobv.de

Thermo-Calc is another leading software package for thermodynamic and phase diagram calculations. carleton.edu It operates on the same CALPHAD principle, using high-quality, internally consistent thermodynamic databases to perform calculations. thermocalc.com For magnesium alloys, the TCMG (TCS Mg-based Alloys Database) is the dedicated database. thermocalc.com The TCMG database includes assessed data for a multitude of elements relevant to commercial and developmental magnesium alloys, including strontium. thermocalc.com It allows for the simulation of solidification processes, determination of critical temperatures like the liquidus and solidus, and prediction of phase fractions, all of which are vital for understanding the role of the Mg2Sr compound in an alloy's microstructure and properties. engineering-eye.comthermocalc.com

The development and application of these databases and software packages represent a synergistic relationship between experimental investigation, theoretical calculations, and computational modeling. They are indispensable tools for advancing the research and development of Mg-Sr alloys and understanding the fundamental properties of the Mg2Sr intermetallic compound. psu.edu

Thermodynamic Software and Databases for Mg-Sr System Research
SoftwareRelevant DatabaseKey Applications for Mg2Sr Research
FactSageFTliteCalculation of phase diagrams, prediction of thermodynamic properties, modeling of liquid phase with short-range ordering. polymtl.casnu.ac.kr
Thermo-CalcTCMGSimulation of solidification paths (e.g., Scheil-Gulliver), prediction of phase equilibria in multicomponent systems, determination of critical process temperatures. engineering-eye.comthermocalc.com

Sophisticated Characterization Techniques for Mg2sr

X-ray Diffraction (XRD) Spectroscopy

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides detailed information about the crystallographic structure, phase composition, and other structural parameters of Mg₂Sr.

Phase Identification and Quantitative Phase Analysis

Phase identification is a primary application of XRD, allowing researchers to determine the crystalline phases present in a material. myscope.trainingmalvernpanalytical.com For Mg₂Sr, XRD patterns serve as a unique fingerprint, enabling its identification within a multiphase alloy. malvernpanalytical.com The diffraction pattern of a sample containing Mg₂Sr will exhibit a series of peaks at specific angles (2θ), which correspond to the crystallographic planes of the Mg₂Sr lattice. By comparing these peak positions and their relative intensities to a reference database, such as the International Centre for Diffraction Data (ICDD), the presence of the Mg₂Sr phase can be confirmed. myscope.training

Quantitative phase analysis (QPA) using XRD allows for the determination of the relative amounts of different phases in a mixture. malvernpanalytical.comicdd.commdpi.com This is particularly important for Mg-Sr alloys, which may contain other phases such as α-Mg or Mg₁₇Sr₂ in addition to Mg₂Sr. researchgate.net The intensity of the diffraction peaks corresponding to each phase is proportional to its weight fraction in the sample. mdpi.com Methods like the Rietveld refinement can be employed for accurate quantitative analysis, even in complex mixtures with overlapping peaks. malvernpanalytical.comcore.ac.uk

Lattice Parameter Determination and Crystallinity Assessment (e.g., Rietveld Refinement)

The precise positions of the diffraction peaks in an XRD pattern are directly related to the dimensions of the unit cell of the crystal lattice, known as lattice parameters. The Rietveld refinement method is a comprehensive technique used to refine a theoretical crystal structure model against the measured XRD data. wikipedia.orgyoutube.com This process allows for the highly accurate determination of the lattice parameters of Mg₂Sr. nih.govresearchgate.net Any deviation in the lattice parameters from standard values can indicate the presence of solid solution effects or internal stresses within the material.

Crystallinity assessment evaluates the degree of crystalline order in a sample. A highly crystalline Mg₂Sr sample will produce sharp, well-defined diffraction peaks, whereas an amorphous or poorly crystalline sample will result in broad, diffuse peaks. The Rietveld method can also provide an estimation of the amorphous content in a sample. malvernpanalytical.com

Crystallite Size and Microstrain Analysis

The width of the diffraction peaks is influenced by both the size of the coherent diffracting domains (crystallites) and the presence of lattice imperfections (microstrain). Broadening of the XRD peaks can be attributed to smaller crystallite sizes and higher levels of microstrain. researchgate.net Techniques like the Williamson-Hall method and Rietveld refinement can be used to separate these two contributions to peak broadening. youtube.comyoutube.comyoutube.com

Analysis of Mg₂Sr using these methods can reveal that mechanical processing, such as cold rolling, leads to a significant reduction in crystallite size and an increase in microstrain. researchgate.net This information is vital for understanding the mechanical properties and behavior of Mg₂Sr-containing alloys.

Electron Microscopy and Spectroscopic Techniques

Electron microscopy techniques provide high-resolution imaging of the microstructure, while associated spectroscopic methods offer elemental composition information at a micro-scale.

Scanning Electron Microscopy (SEM) for Microstructural Morphology

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-magnification images of a material's surface, revealing its microstructural morphology. psu.edupreprints.orgmdpi.com In the study of Mg₂Sr, SEM images can show the size, shape, and distribution of the Mg₂Sr intermetallic phase within a magnesium matrix. researchgate.net For instance, in as-cast Mg-Sr alloys, the Mg₂Sr phase can appear as a continuous or discontinuous network along the grain boundaries of the primary α-Mg phase.

Different imaging modes in SEM, such as secondary electron (SE) imaging for topography and backscattered electron (BSE) imaging for compositional contrast, are employed to comprehensively characterize the microstructure. psu.edu BSE imaging is particularly useful for distinguishing the Mg₂Sr phase from the Mg matrix due to the difference in atomic number between strontium and magnesium.

Energy Dispersive Spectroscopy (EDS) and Electron Probe Microanalysis (EPMA) for Elemental Mapping and Quantitative Composition

Energy Dispersive Spectroscopy (EDS), often integrated with an SEM, is a technique that analyzes the X-rays emitted from a sample when bombarded by the electron beam to identify the elemental composition of a specific area. photometrics.netpsu.eduthermofisher.com This allows for qualitative and semi-quantitative analysis of the elements present in the Mg₂Sr phase and the surrounding matrix. psu.edu EDS can be used to generate elemental maps, which show the spatial distribution of magnesium and strontium, visually confirming the location and morphology of the Mg₂Sr phase. photometrics.net

For more precise and accurate quantitative compositional analysis, Electron Probe Microanalysis (EPMA) is employed. doaj.orgwikipedia.orgpsu.educarleton.edu EPMA is a non-destructive technique that uses a focused electron beam to generate characteristic X-rays of the elements within a small volume of a solid material. psu.eduufl.eduwisc.edu By comparing the intensities of these X-rays to those from known standards, EPMA can provide highly accurate quantitative data on the elemental composition of the Mg₂Sr phase. psu.edu This is crucial for verifying the stoichiometry of the compound and for detecting any compositional variations.

The following table provides a summary of the characterization techniques and the information they provide for Mg₂Sr:

Technique Information Provided
X-ray Diffraction (XRD)
Phase IdentificationIdentifies the presence of the Mg₂Sr crystalline phase.
Quantitative Phase AnalysisDetermines the weight fraction of Mg₂Sr in a multiphase alloy.
Lattice Parameter DeterminationMeasures the unit cell dimensions of the Mg₂Sr crystal structure.
Crystallinity AssessmentEvaluates the degree of crystalline order.
Crystallite Size and Microstrain AnalysisDetermines the size of crystallites and the amount of lattice strain.
Electron Microscopy and Spectroscopy
Scanning Electron Microscopy (SEM)Provides high-resolution images of the microstructural morphology, showing the size, shape, and distribution of the Mg₂Sr phase.
Energy Dispersive Spectroscopy (EDS)Identifies the elemental composition and provides elemental maps showing the distribution of Mg and Sr.
Electron Probe Microanalysis (EPMA)Offers highly accurate quantitative elemental composition of the Mg₂Sr phase.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Defects

Transmission Electron Microscopy (TEM) is an indispensable tool for investigating the internal microstructure of materials at the nanoscale. aps.orgresearchgate.net By transmitting a beam of electrons through an ultra-thin specimen, TEM can produce high-resolution images that reveal features such as grain size, phase distribution, and crystalline defects.

In the context of magnesium alloys containing strontium, TEM is frequently employed to characterize the morphology and distribution of precipitate phases, including Mg₂Sr. For instance, studies on Mg-Sn based alloys, which form the analogous Mg₂Sn phase, have used TEM to reveal the crystallographic orientation and lath-shaped morphology of the precipitates, which are critical for the alloy's strength. researchgate.net Similarly, in studies of Mg-2%Sr alloys, TEM analysis has been crucial in observing the microstructure after processing. Following techniques like high-pressure torsion, TEM reveals the formation of an ultrafine-grained structure, with grain sizes averaging around 432 ± 52 nm. researchgate.net These analyses also identify a high density of dislocations and the presence of other phases, such as the (α-Mg + Mg₁₇Sr₂) eutectic, distributed along grain boundaries. researchgate.net

While specific TEM studies focusing exclusively on defects within the pure Mg₂Sr compound are not extensively detailed in readily available literature, the technique is fundamental for observing nanoscale features like:

Grain Boundaries: The interfaces between individual Mg₂Sr crystals.

Dislocations: Line defects within the crystal lattice that influence mechanical properties.

Stacking Faults: Interruptions in the normal stacking sequence of crystal planes.

Precipitate Interfaces: The boundary between the Mg₂Sr phase and the surrounding matrix in an alloy.

High-resolution TEM (HRTEM) can further provide images of the atomic lattice, allowing for direct visualization of the crystal structure and any localized imperfections.

Selected Area Electron Diffraction (SAED) for Local Crystallography

Selected Area Electron Diffraction (SAED) is a powerful TEM-based technique used to determine the crystal structure of microscopic regions of a sample. mdpi.comyoutube.com By inserting a selected area aperture, a diffraction pattern can be obtained from a specific area of the specimen, providing detailed crystallographic information. mdpi.com

A SAED pattern is a two-dimensional projection of the reciprocal crystal lattice. For a single-crystal region, the pattern consists of a regular array of bright spots. youtube.com The geometry and spacing of these spots can be used to determine the lattice parameters and the crystal structure. If the sample is polycrystalline, consisting of many small, randomly oriented crystals, the overlapping diffraction patterns form a series of concentric rings. youtube.com

For the Mg₂Sr compound, which possesses a hexagonal C14-type Laves phase structure under ambient conditions, SAED is used to confirm its crystalline nature and orientation within an alloy matrix. mdpi.compsu.edu By analyzing the diffraction spots from a single Mg₂Sr precipitate, researchers can confirm its crystal structure and determine its orientation relationship with the surrounding magnesium matrix. This information is vital for understanding the strengthening mechanisms in Mg-Sr alloys. Although specific indexed SAED patterns for Mg₂Sr are specialized research data, the technique's application follows established crystallographic principles.

Table 1: Crystallographic Data for Mg₂Sr Phases

PropertyLow-Pressure PhaseHigh-Pressure Phase
Crystal System HexagonalOrthorhombic
Space Group P6₃/mmc (C14-type)Cmcm
Lattice Parameters (a) 8.585 Å (at 30 GPa)Not specified in search results
Lattice Parameters (b) 5.399 Å (at 30 GPa)Not specified in search results
Lattice Parameters (c) 4.754 Å (at 30 GPa)Not specified in search results
Transition Pressure N/A21.0 GPa

Data derived from first-principles calculations. mdpi.com

Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are critical for establishing phase diagrams, determining transformation temperatures, and understanding the solidification behavior of metallic alloys, including those containing Mg₂Sr. researchgate.net

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) for Phase Transition Temperatures and Solidification Paths

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are two of the most common thermal analysis methods. researchgate.net In DTA, the temperature difference between a sample and an inert reference is measured as both are subjected to a controlled temperature program. researchgate.netskyrayinstruments.com In DSC, the difference in heat flow required to maintain the sample and reference at the same temperature is measured. researchgate.net Both techniques can detect thermal events such as melting, crystallization, and solid-state phase transitions, which appear as exothermic (heat-releasing) or endothermic (heat-absorbing) peaks on the resulting curve. researchgate.netskyrayinstruments.com

For the Mg-Sr system, thermal analysis is essential for mapping the phase diagram. The Mg₂Sr compound is known to melt congruently, meaning it transforms from solid to liquid at a constant temperature without changing composition. psu.edu Thermodynamic modeling and experimental data from techniques like high-temperature calorimetry are used to determine these critical temperatures. psu.edu

Furthermore, first-principles calculations have predicted a pressure-induced phase transition for Mg₂Sr. At a pressure of 21.0 GPa, the standard hexagonal C14-type phase is predicted to transform into a novel orthorhombic phase (space group Cmcm). mdpi.com This transition is of a first-order nature and is driven by the softening of the material's elastic behavior under high pressure. mdpi.com DTA and DSC are the primary experimental techniques used to verify such predicted phase transitions and precisely measure their temperatures and enthalpies.

In the context of multi-component alloys, such as Mg-Al-Sr systems, computer-aided cooling curve analysis (a technique closely related to DTA) is used to trace complex solidification pathways, identifying the formation temperatures of various phases, including the (Mg, Al)₂Ca phase, which is analogous to how Mg₂Sr would behave in a similar ternary system. researchgate.net

Table 2: Key Thermal Events in Mg-Sr System

Thermal EventDescriptionReported Temperature (°C)Technique/Source
Eutectic Reaction (Mg-rich side) L ↔ α-Mg + Mg₂Sr~587 °CPhase Diagram Data
Congruent Melting of Mg₂Sr Mg₂Sr (s) ↔ L~700 °CPhase Diagram Data
Phase Transition (High Pressure) C14-Hexagonal → Cmcm-OrthorhombicOccurs at 21.0 GPaFirst-Principles Calculation mdpi.com

Note: Temperatures are approximate and can vary based on specific experimental conditions and alloy purity.

X-ray Fluorescence (XRF) for Bulk Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used for determining the elemental composition of materials. skyrayinstruments.comrigaku.com The sample is irradiated with a high-energy X-ray beam, causing atoms within the material to emit characteristic "fluorescent" X-rays. Each element produces a unique set of characteristic X-rays, allowing for qualitative identification. The intensity of these emitted X-rays is proportional to the concentration of the element in the sample, enabling precise quantitative analysis. rigaku.com

XRF is widely used in the metals industry for quality control and alloy verification. skyrayinstruments.com For magnesium alloys, including those containing strontium, XRF provides a rapid and accurate method to confirm that the bulk composition meets specifications. nih.govresearchgate.net The technique can measure a wide range of elements, from magnesium and strontium to other common alloying elements and trace impurities. nih.gov

Modern XRF spectrometers can utilize a "standardless" fundamental parameter (FP) method, which allows for quantitative analysis without the need for a large suite of calibration standards of similar composition. nih.govresearchgate.net This is particularly advantageous when analyzing novel or custom alloy formulations. To ensure accuracy, especially for light elements like magnesium, proper sample preparation such as polishing the surface to remove oxide layers and minimize roughness is crucial. nih.gov In the synthesis and analysis of the Mg₂Sr compound, XRF would be a primary tool to verify that the stoichiometric ratio of magnesium to strontium is correct.

Table 3: Elements in Magnesium Alloys Determinable by XRF

Element TypeExamples
Major Elements Mg, Al, Zn, Sr, Ca
Minor/Trace Elements Si, Mn, Fe, Ni, Cu, Ag, Sn, Pb

This table is illustrative of the capabilities of XRF for magnesium alloys in general. skyrayinstruments.comnih.gov

Electronic Structure and Bonding Analysis of Mg2sr

Electronic Density of States (DOS) Calculations

The electronic density of states (DOS) provides critical information about the number of available electronic states at each energy level. Analysis of the DOS is fundamental to understanding the electronic nature and stability of a material.

Calculations of the total and partial density of states (TDOS and PDOS) for Mg2Sr have been performed for its different structural phases, including the C14-type hexagonal structure and a high-pressure orthorhombic (Cmcm) phase. In both phases, the TDOS curves show a finite value at the Fermi level (E_F), which is a clear indicator of metallic character.

A more detailed look at the partial density of states reveals the contributions of individual atomic orbitals. The valence bands, located at energies below the Fermi level (from approximately -5 eV to 0 eV), are primarily dominated by electrons from the Mg-2s, Mg-2p, and Sr-3d orbitals. A significant hybridization between the Mg-p and Sr-d states is observed just below the Fermi level, which points to a strong covalent interaction between the magnesium and strontium atoms.

Electron Localization Function (ELF) for Chemical Bonding Characteristics

The Electron Localization Function (ELF) is a powerful tool for visualizing and understanding chemical bonds. It maps the probability of finding an electron in the vicinity of another electron with the same spin. For the high-pressure Cmcm phase of Mg2Sr, ELF calculations performed at 0 GPa reveal an ionic component to the bonding. The analysis shows high electron localization around the Mg sites compared to the Sr sites, which reflects the ionicity of the Mg–Sr bond. This indicates a transfer of charge between the two atomic species.

Band Structure Computations

Electronic band structure calculations for Mg2Sr have been performed using methods like the tetrahedron method with Blöchl corrections. These computations are essential for understanding the electronic properties of the material. The results from these calculations are consistent with the DOS analysis, confirming the metallic nature of Mg2Sr, which is characterized by the presence of energy bands crossing the Fermi level. This metallic character is a key feature of its electronic identity.

Identification of Bonding Nature (e.g., Covalent, Ionic, Metallic Contributions)

The bonding in Mg2Sr is not of a single type but rather a complex mixture of metallic, ionic, and covalent contributions.

Metallic Bonding: The most evident characteristic is its metallic nature, confirmed by the non-zero density of states at the Fermi level in both its standard and high-pressure phases. Further studies indicate that the metallic character of Mg2Sr becomes stronger with the application of external pressure.

Covalent Bonding: The significant hybridization observed between the Mg-p and Sr-d orbitals in the PDOS analysis points to a strong covalent character in the Mg-Sr bonds.

Ionic Bonding: ELF calculations provide clear evidence for an ionic contribution to the bonding, with significant electron localization around the magnesium atoms, suggesting a net charge transfer from strontium to magnesium.

This combination of bonding types is responsible for the unique set of physical and mechanical properties exhibited by this intermetallic compound.

Data Tables

Table 1: Structural and Bulk Modulus Properties of C14-type Mg2Sr at Ambient Pressure

Property Calculated Value Experimental/Theoretical Reference
Lattice Parameter 'a' (Å) 6.456 6.484 Å (Exp.)
Lattice Parameter 'c' (Å) 10.45 10.451 Å (Exp.)
Cell Volume V₀ (ų) 377.236 380.5 ų (Exp.)
Bulk Modulus B₀ (GPa) 25.946 21.061 GPa (Theo.)

Table 2: Compound Names

Compound Name Formula
Magnesium-strontium (2/1) Mg2Sr
Magnesium Tin Mg2Sn

Elasticity and Mechanical Properties of Mg2sr Theoretical/computational

Determination of Single-Crystal Elastic Constants (e.g., Cij)

The elastic constants (Cij) of a single crystal are fundamental parameters that describe its response to an applied stress and are essential for understanding its mechanical behavior. For Mg2Sr, which crystallizes in a C14-type hexagonal structure, there are five independent elastic constants: C11, C12, C33, C13, and C44. bohrium.comprinceton.edu These constants have been determined computationally using first-principles calculations.

Theoretical investigations have shown that the elastic constants of Mg2Sr generally increase with pressure, indicating a strengthening of the material under compression. inoe.ro The constants C11 and C33, which are related to the resistance to linear compression along the a and c axes respectively, are significantly larger than the other elastic constants. princeton.eduinoe.ro This suggests that Mg2Sr is relatively incompressible along these crystallographic directions. inoe.ro

Table 1: Calculated Single-Crystal Elastic Constants (Cij) of Mg2Sr at Zero Pressure

Source: Theoretical data from first-principles calculations. inoe.ro

Derivation of Polycrystalline Elastic Moduli

From the single-crystal elastic constants, it is possible to derive the elastic moduli for a polycrystalline form of the material, which is more representative of its bulk properties. The Voigt-Reuss-Hill (VRH) approximation is a common method used for this purpose. bohrium.commaterialsproject.org

The bulk modulus (B) measures a material's resistance to uniform compression. Theoretical calculations have determined the bulk modulus of Mg2Sr at zero pressure to be approximately 21.061 GPa. inoe.ro Its pressure derivative (B'), which indicates how the bulk modulus changes with pressure, has been calculated to be 3.762. inoe.ro These values are derived by fitting the calculated energy-volume data to an equation of state, such as the Birch-Murnaghan equation. researchgate.net

The shear modulus (G) describes a material's resistance to shearing or twisting deformation. For polycrystalline Mg2Sr, the shear modulus is calculated from the single-crystal elastic constants using the VRH approximation. researchgate.net

Poisson's ratio (ν) is the measure of the transverse strain in response to an axial strain. It provides information about the nature of the interatomic forces in a material. researchgate.netstackexchange.com For Mg2Sr, the calculated Poisson's ratio is used to assess its ductility and stability against shear. bohrium.com A higher Poisson's ratio is generally associated with better ductility.

Table 2: Calculated Polycrystalline Elastic Moduli and Poisson's Ratio of Mg2Sr at Zero Pressure

Source: Theoretical data from first-principles calculations. bohrium.cominoe.ro

Assessment of Mechanical Stability (e.g., Born-Huang Criteria)

The mechanical stability of a crystal structure is a critical aspect of its viability. The Born-Huang criteria provide a set of necessary and sufficient conditions for the elastic stability of a crystal lattice based on its elastic constants. ioffe.ruarxiv.org For a hexagonal crystal system like Mg2Sr, these stability criteria are:

C44 > 0

C11 > |C12|

(C11 + C12)C33 - 2(C13)^2 > 0

Theoretical calculations have confirmed that the computed elastic constants of Mg2Sr satisfy these criteria at ambient pressure and even up to significant pressures (e.g., below 40 GPa), indicating that the C14-type structure of Mg2Sr is mechanically stable under these conditions. inoe.ro However, some studies predict that the compound may become mechanically unstable at very high pressures, around 71.4 GPa. researchgate.net

Analysis of Elastic Anisotropy

The elastic anisotropy of a crystal refers to the directional dependence of its mechanical properties. For Mg2Sr, which crystallizes in the hexagonal C14 Laves phase structure, understanding its elastic anisotropy is crucial for predicting its behavior under stress and its potential for texture development during mechanical processing. Theoretical studies have provided the calculated elastic constants for Mg2Sr at zero pressure, which form the basis for analyzing its anisotropic nature.

Elastic ConstantCalculated Value (GPa)
C1130.13
C1211.75
C139.08
C3333.52
C448.87

Table 1: Theoretically calculated elastic constants of Mg2Sr at zero pressure. These values are fundamental for understanding the material's response to mechanical stress.

The directional dependence of Young's modulus (E) for a hexagonal crystal like Mg2Sr can be described as a function of the directional cosines (l1, l2, l3) with respect to the crystallographic axes. The reciprocal of Young's modulus, also known as the compliance, is given by:

1/E = s11(l1² + l2²)² + s33l3⁴ + (2s13 + s44)(l1² + l2²)l3²

where sij are the elastic compliance constants, which can be derived from the elastic stiffness constants (Cij).

For Mg2Sr, the calculated elastic constants indicate a significant directional dependence of its elastic moduli. The difference between C11 (30.13 GPa) and C33 (33.52 GPa) suggests that the stiffness along the a-axis and c-axis of the hexagonal structure is different. Specifically, the higher value of C33 indicates that Mg2Sr is more resistant to deformation along the c-axis compared to the basal plane (a-axis). The elastic constants C11 and C33 being much larger than other constants like C12, C13, and C44, implies that Mg2Sr is relatively incompressible under uniaxial stress along the a or c axes. inoe.ro

The shear modulus also exhibits anisotropy. For instance, the shear resistance in the (100) plane is primarily determined by C44. The variation in these elastic constants with crystallographic direction underscores the anisotropic mechanical response of Mg2Sr.

To quantify the extent of elastic anisotropy in a single crystal, the universal anisotropy index (AU) is a widely used parameter. aps.orgnih.gov It provides a single value to represent the deviation from perfect isotropy. The index is calculated based on the Voigt and Reuss approximations for the bulk (K) and shear (G) moduli of a polycrystalline aggregate derived from the single-crystal elastic constants. aps.org

The formula for the universal anisotropy index is:

AU = 5 * (GV / GR) + (KV / KR) - 6

where:

GV and GR are the Voigt and Reuss shear moduli, respectively.

KV and KR are the Voigt and Reuss bulk moduli, respectively.

For a perfectly isotropic material, AU is equal to zero. Any value greater than zero indicates some degree of anisotropy.

High Pressure Investigations of Mg2sr

Experimental and Theoretical Studies of Pressure-Induced Phase Transitions

First-principles calculations, in conjunction with unbiased swarm structure searching techniques, have predicted a pressure-induced phase transition in Mg₂Sr. mdpi.comnih.gov At ambient pressure, Mg₂Sr crystallizes in the hexagonal C14-type Laves phase structure. However, computational models indicate that this phase transforms into a novel orthorhombic structure with the space group Cmcm at a pressure of 21.0 GPa. mdpi.comnih.gov

This phase transition is characterized as a first-order transformation, which is accompanied by a significant volume drop of approximately 4.7%. mdpi.comnih.gov The driving force behind this structural change is attributed to the softening of the elastic behavior of the C14-type phase at high pressures. mdpi.comnih.gov Further analysis of the mechanical stability criteria suggests that the C14-type phase becomes mechanically unstable at pressures exceeding 26.6 GPa, reinforcing the prediction of a structural phase transition. mdpi.com

The predicted high-pressure orthorhombic phase, denoted as the HP-phase, was identified as the most energetically stable structure for Mg₂Sr at pressures of 25 GPa and 50 GPa. mdpi.com At 30 GPa, the optimized lattice parameters for this high-pressure phase were calculated to be a = 8.585 Å, b = 5.399 Å, and c = 4.754 Å. mdpi.com In this orthorhombic structure, the Magnesium and Strontium atoms occupy the 8g and 4c Wyckoff positions, respectively. mdpi.com

Property Low-Pressure Phase (C14-type) High-Pressure Phase (Orthorhombic, Cmcm)
Crystal System HexagonalOrthorhombic
Space Group P6₃/mmcCmcm
Transition Pressure N/A21.0 GPa
Nature of Transition N/AFirst-order
Volume Change at Transition N/A~4.7% drop

Equations of State (EOS) under High-Pressure Conditions

The relationship between pressure and volume for a material is described by its equation of state (EOS). This is a fundamental property for understanding the compressibility and behavior of solids under high pressure.

The Birch-Murnaghan equation of state is a widely accepted model used to describe the compression of solids. chemeurope.comwikipedia.orgwikipedia.org For the C14-type phase of Mg₂Sr, the calculated bulk modulus (B₀) and its first pressure derivative (B₀′) are 25.946 GPa and 3.644, respectively. mdpi.com These theoretical values are in good agreement with previously reported theoretical data. mdpi.com The bulk modulus for the high-pressure orthorhombic phase is significantly higher, indicating a greater resistance to compression. aps.org

Phase Bulk Modulus (B₀) Pressure Derivative of Bulk Modulus (B₀′)
C14-type25.946 GPa3.644

Dynamic Stability of High-Pressure Phases

For a predicted crystal structure to be considered physically viable, it must be dynamically stable. This is typically assessed through the calculation of its phonon dispersion curves. If no imaginary frequencies are present throughout the entire Brillouin zone, the structure is considered dynamically stable.

Phonon calculations for the predicted high-pressure orthorhombic (Cmcm) phase of Mg₂Sr have been performed. mdpi.com The results show no imaginary phonon frequencies at both high pressure (50 GPa) and ambient pressure (0 GPa), confirming that this new phase is dynamically stable under these conditions. mdpi.com The phonon density of states reveals that the lower frequency vibrations are dominated by the heavier Strontium atoms, while the higher frequency modes are primarily associated with the lighter Magnesium atoms. mdpi.com

Computational Prediction of Mechanical Behavior under Elevated Pressure

Computational methods have been instrumental in predicting the mechanical response of Mg₂Sr to high pressures. As mentioned, the pressure-induced phase transition is driven by the softening of the material's elastic behavior. mdpi.comnih.gov The mechanical properties of the predicted high-pressure orthorhombic phase have also been a subject of study. mdpi.comnih.gov

First-principles calculations indicate that the C14-type phase of Mg₂Sr becomes mechanically unstable at pressures above 26.6 GPa. mdpi.com The elastic anisotropy of the high-pressure orthorhombic phase has been investigated by analyzing the directional distributions of its elastic moduli. mdpi.com Furthermore, the nature of the chemical bonding in Mg₂Sr, which ultimately governs its mechanical properties, has been explored through calculations of the density of states (DOS) and the electronic localization function (ELF). mdpi.comnih.gov

Role of Mg2sr in Advanced Magnesium Based Alloys

Formation and Microstructural Evolution of Mg2Sr as a Secondary Phase

The formation of the Mg2Sr phase is a direct consequence of alloying magnesium with strontium, an element with limited solid solubility in the magnesium matrix. In the Mg-Sr binary system, the microstructure of hypoeutectic alloys is characterized by a primary α-Mg matrix and a lamellar eutectic structure composed of α-Mg and Mg17Sr2. researchgate.net However, the Mg2Sr phase can also form, particularly in alloys with higher strontium content or in the presence of other alloying elements.

The evolution of the Mg2Sr phase within the microstructure is highly dependent on the processing conditions, such as solidification rate and subsequent heat treatments. During solidification, Mg2Sr can precipitate from the melt. In some alloy systems, such as those containing aluminum, strontium can also lead to the formation of other intermetallic phases like Al4Sr, which can act as heterogeneous nucleation sites for Mg2Si particles. researchgate.net

Contribution of Mg2Sr to Strengthening Mechanisms in Alloys

The presence of the Mg2Sr intermetallic compound contributes significantly to the strengthening of magnesium alloys through several mechanisms, primarily precipitation strengthening and grain boundary strengthening.

Precipitation Strengthening: The dispersion of fine Mg2Sr precipitates within the magnesium matrix acts as obstacles to dislocation motion, which is a fundamental mechanism of plastic deformation. For dislocations to move past these hard, intermetallic particles, they must either cut through them or bow around them, both of which require additional stress. This resistance to dislocation movement results in an increase in the alloy's yield strength and hardness. The effectiveness of this strengthening mechanism is highly dependent on the size, shape, and distribution of the Mg2Sr precipitates. Finer and more uniformly dispersed particles provide a more effective barrier to dislocation glide. mdpi.com

Influence of Mg2Sr on Key Mechanical Characteristics of Magnesium Alloys (e.g., Grain Refinement, Plasticity)

The Mg2Sr phase has a profound impact on the key mechanical characteristics of magnesium alloys, most notably grain refinement and plasticity.

Grain Refinement: The addition of strontium to magnesium alloys is a well-established method for achieving significant grain refinement. gotrawama.eu The Mg2Sr phase plays a direct role in this process. During solidification, Mg2Sr particles can act as nucleation sites for new magnesium grains, leading to a finer and more equiaxed grain structure. researchgate.net This grain refining effect is crucial for improving not only strength but also ductility and formability, as a finer grain size can promote more homogeneous deformation.

Plasticity: The influence of the Mg2Sr phase on the plasticity, or ductility, of magnesium alloys is more complex. While the strengthening effect from precipitates can sometimes lead to a reduction in ductility, the grain refinement induced by Mg2Sr generally has a positive effect on the ability of the material to undergo plastic deformation before fracture. nih.govustb.edu.cn A finer grain structure can accommodate more deformation by providing a greater number of grain boundaries, which can act as sources and sinks for dislocations and facilitate grain boundary sliding. However, the morphology and distribution of the Mg2Sr phase are critical. Coarse, brittle networks of Mg2Sr at grain boundaries can act as stress concentration points and initiation sites for cracks, thereby reducing ductility. bohrium.com Therefore, controlled processing to achieve a fine and uniform distribution of the Mg2Sr phase is essential for balancing strength and ductility.

Context of Mg2Sr in Magnesium-Strontium Master Alloys

Magnesium-strontium (Mg-Sr) master alloys are pre-alloyed compositions with a higher concentration of strontium that are added to molten magnesium to introduce a precise amount of the alloying element. These master alloys are a convenient and efficient way to modify the properties of magnesium alloys. The Mg2Sr phase is a key constituent of these master alloys, particularly in those with higher strontium content.

The primary purpose of using Mg-Sr master alloys is to leverage the beneficial effects of strontium, which include grain refinement and improved mechanical properties at both room and elevated temperatures. psu.edu The Mg2Sr particles present in the master alloy can act as potent nuclei for grain refinement upon their introduction into the magnesium melt. The controlled composition of the master alloy ensures a consistent and predictable effect on the final alloy's microstructure and properties.

Future Directions in Magnesium Strontium 2/1 Compound Research

Exploration of Novel Synthesis Routes for Controlled Microstructure of Mg2Sr

The microstructure of Mg2Sr plays a pivotal role in determining the macroscopic properties of magnesium alloys. Consequently, a significant area of future research lies in the development of novel synthesis techniques that offer precise control over the morphology, size, and distribution of the Mg2Sr phase.

Current research has shown that techniques like mechanical alloying and spark plasma sintering can produce ultrafine-grained Zn-Mg-Sr alloys, where the intermetallic phases are on the nanoscale. manchester.ac.uksci-hub.se This suggests a promising avenue for producing bulk nanostructured Mg-Sr alloys with controlled Mg2Sr precipitates.

Additive manufacturing, particularly Selective Laser Melting (SLM), is emerging as a powerful tool for creating complex geometries and functionally graded materials. mdpi.com The rapid solidification inherent in SLM can lead to the formation of fine, non-equilibrium microstructures. researchgate.netresearchgate.netarxiv.org Future work will likely focus on optimizing SLM process parameters, such as laser power and scanning speed, to tailor the solidification path and control the morphology of the Mg2Sr phase, potentially leading to enhanced mechanical properties. researchgate.netresearchgate.netresearchgate.net

Another promising area is the use of severe plastic deformation (SPD) techniques, such as high-pressure torsion (HPT), to refine the microstructure of existing Mg-Sr alloys. nih.gov Research has demonstrated that HPT can lead to the formation of homogeneous, ultrafine-grained microstructures in Mg-Sr alloys, which can improve both strength and corrosion resistance. nih.gov Further investigations will explore the combination of these advanced manufacturing and processing techniques to achieve unprecedented control over the Mg2Sr microstructure.

Synthesis TechniquePotential for Mg2Sr Microstructure ControlResearch Focus
Mechanical Alloying & Spark Plasma Sintering Production of ultrafine-grained and nanostructured Mg2Sr.Optimization of milling and sintering parameters to control precipitate size and distribution.
Selective Laser Melting (SLM) Control over solidification path and morphology of Mg2Sr phase.Tailoring of laser parameters to achieve desired microstructure and properties.
High-Pressure Torsion (HPT) Refinement of existing Mg2Sr microstructures to the ultrafine-grained level.Combination with other processing techniques for enhanced microstructural control.

Advanced Characterization of Interfacial Properties Involving Mg2Sr

Future research will increasingly rely on advanced characterization techniques to probe these interfaces at the nanoscale. High-Resolution Transmission Electron Microscopy (HRTEM) will be instrumental in directly visualizing the atomic arrangement at the Mg/Mg2Sr interface, identifying crystallographic orientation relationships, and characterizing interfacial defects. diva-portal.orgbohrium.combohrium.com

Atom Probe Tomography (APT) is another powerful technique that will see greater application. researchgate.netosti.goviaea.orgmdpi.comresearchgate.netarxiv.org APT can provide three-dimensional chemical maps with near-atomic resolution, enabling the precise measurement of solute segregation at grain boundaries and interfaces. researchgate.netosti.goviaea.orgmdpi.comresearchgate.netarxiv.org This is particularly important for understanding the role of trace elements in modifying the interfacial properties and, consequently, the bulk behavior of the alloy.

Characterization TechniqueInformation Gained on Mg/Mg2Sr InterfaceFuture Research Application
High-Resolution Transmission Electron Microscopy (HRTEM) Atomic arrangement, crystallographic orientation, interfacial defects.Correlating interfacial structure with mechanical and corrosion properties.
Atom Probe Tomography (APT) 3D chemical mapping, solute segregation at interfaces.Understanding the influence of alloying elements on interfacial chemistry and performance.

Integration of Multi-Scale Computational Modeling with Experimental Validation

Computational modeling is an indispensable tool for accelerating the design and development of new materials. In the context of Mg2Sr, a multi-scale modeling approach, integrated with experimental validation, will be crucial for advancing our understanding and predictive capabilities. This approach, often referred to as Integrated Computational Materials Engineering (ICME), links models across different length and time scales, from the atomic to the macroscopic level. researchgate.netosti.goviaea.orgresearchgate.netkeronite.com

At the atomic scale, first-principles calculations based on Density Functional Theory (DFT) can be used to predict the fundamental properties of Mg2Sr, such as its elastic constants, electronic structure, and surface energies. researchgate.net This information can then be used to parameterize larger-scale models.

Phase-field modeling is a powerful mesoscale technique that can simulate the evolution of complex microstructures, such as the formation of Mg2Sr precipitates during solidification or heat treatment. researchgate.netresearchgate.netarxiv.org These simulations can provide valuable insights into how processing conditions influence the final microstructure.

The CALPHAD (CALculation of PHAse Diagrams) method is essential for predicting phase equilibria in multicomponent magnesium alloys containing strontium. sci-hub.seresearchgate.netdiva-portal.orgresearchgate.netarxiv.orgmdpi.com By integrating CALPHAD with kinetic models, it is possible to simulate solidification pathways and predict the formation of various phases, including Mg2Sr.

Crucially, the predictions from these computational models must be rigorously validated against experimental data. researchgate.netdiva-portal.orgresearchgate.netnih.gov This iterative process of modeling, prediction, and experimental verification will be key to developing a comprehensive understanding of the structure-property relationships in Mg-Sr alloys and to designing new alloys with tailored performance. researchgate.netdiva-portal.orgresearchgate.netnih.gov

Modeling TechniqueContribution to Mg2Sr ResearchExperimental Validation
First-Principles (DFT) Prediction of fundamental properties of Mg2Sr.Comparison with experimental measurements of elastic constants and electronic properties.
Phase-Field Modeling Simulation of Mg2Sr microstructure evolution.Comparison with microstructural characterization using SEM and TEM.
CALPHAD Prediction of phase equilibria and solidification pathways.Comparison with experimental phase diagrams and solidification studies.

Role of Mg2Sr in Emerging High-Performance Magnesium Alloys

The unique properties of the Mg2Sr compound make it a key contributor to the performance of several classes of emerging high-performance magnesium alloys.

Biodegradable Magnesium Alloys: Magnesium alloys are being actively investigated for use as biodegradable medical implants. researchgate.netnih.govresearchgate.netjetir.orgresearchgate.netnih.govnih.govresearchgate.net The addition of strontium has been shown to improve the corrosion resistance and biocompatibility of magnesium. researchgate.netnih.govresearchgate.netjetir.orgresearchgate.netnih.govnih.govresearchgate.net The Mg2Sr phase plays a crucial role in controlling the degradation rate of these alloys. nih.govresearchgate.netjetir.org Future research will focus on optimizing the amount and distribution of the Mg2Sr phase to achieve a degradation profile that matches the rate of tissue healing. researchgate.netnih.govresearchgate.netjetir.orgresearchgate.netnih.govnih.govresearchgate.net

High-Temperature Magnesium Alloys: There is a growing demand for lightweight materials that can operate at elevated temperatures, particularly in the automotive and aerospace industries. arxiv.orgjetir.orgwitpress.combohrium.combohrium.commdpi.com The Mg2Sr intermetallic is thermally stable and can improve the creep resistance of magnesium alloys. arxiv.orgjetir.orgwitpress.combohrium.combohrium.commdpi.com The presence of fine, well-dispersed Mg2Sr precipitates can pin dislocations and grain boundaries, thereby enhancing the high-temperature strength. arxiv.orgjetir.orgwitpress.combohrium.combohrium.commdpi.com Future alloy development will focus on creating microstructures with a high volume fraction of thermally stable Mg2Sr precipitates to push the operating temperatures of magnesium alloys even higher.

High-Strength Wrought Magnesium Alloys: Precipitation hardening is a key mechanism for strengthening magnesium alloys. nih.govresearchgate.netbohrium.comresearchgate.net The formation of fine Mg2Sr precipitates during aging can significantly increase the yield strength and ultimate tensile strength of wrought magnesium alloys. nih.govresearchgate.netbohrium.comresearchgate.net Researchers are exploring the synergistic effects of co-alloying with other elements to further enhance the precipitation strengthening effect of Mg2Sr.

Alloy TypeRole of Mg2SrFuture Research Focus
Biodegradable Alloys Controls degradation rate and enhances biocompatibility.Optimizing Mg2Sr content and distribution for controlled degradation.
High-Temperature Alloys Improves creep resistance and high-temperature strength.Developing microstructures with stable, high-volume fraction Mg2Sr precipitates.
High-Strength Wrought Alloys Acts as a strengthening precipitate.Exploring synergistic effects with other alloying elements for enhanced precipitation hardening.

Q & A

Q. What synthesis methods are recommended for preparing Magnesium-Strontium (2/1) alloys or composites?

Magnesium-Strontium (2/1) materials are typically synthesized via sintering. Key parameters include:

  • Sintering temperature : Adjusted based on differential thermal analysis (DTA) to balance densification and crystallization (e.g., 800–1050°C for bioactive glasses) .
  • Heating rates : 1.5N/min for mechanical testing .
  • Modifier oxides : MgO and SrO enhance sinterability by lowering glass transition temperatures (Tg) and promoting viscous flow .
  • Characterization : Use DTA to determine Tg, Ts (sintering temperature), and Tc_onset (crystallization onset) to calculate sinterability parameters (SC > 0 ensures sintering precedes crystallization) .

Q. Which characterization techniques are critical for assessing structural and mechanical properties?

  • Structural analysis :
  • X-ray diffraction (XRD) to identify crystalline phases and lattice spacing changes (e.g., Sr substitution increases lattice spacing) .
  • Scanning electron microscopy (SEM) and Raman spectroscopy to evaluate hydroxyapatite (HA) formation in simulated body fluid (SBF) .
    • Mechanical testing :
  • Vickers nanoindentation (1N load, 15-second hold) to measure elastic modulus, with ≥15 indents per sample for statistical validity .

Q. How are ion release kinetics (Mg²⁺, Sr²⁺) quantified in physiological environments?

  • Protocol : Immerse samples in SBF (37°C, pH 7.4) with solution renewal every 48 hours .
  • Analytical methods :
  • Inductively coupled plasma mass spectrometry (ICP-MS) for trace ion detection.
  • Neutron-activation analysis for Mg, Sr, and Ni in biological samples (detection limits: 11–31 ppm Mg, 0.07–0.48 ppm Sr) .
    • Data interpretation : Compare ion release profiles to degradation rates and HA formation .

Q. What in-vitro assays are used to evaluate biocompatibility?

  • Neutral Red (NR) uptake : Measures lysosomal activity; reduced uptake indicates cytotoxicity. Cells are incubated with NR for 3 hours, followed by spectrophotometric analysis .
  • XTT assay : Quantifies metabolic activity via soluble formazan product (4-hour incubation, absorbance at 450 nm) .
  • BrdU assay : Tracks DNA synthesis by incorporating bromodeoxyuridine (5-hour incubation, anti-BrdU antibodies for detection) .
  • Controls : Include DMEM with phenol (CTRL+) and DMEM alone (CTRL−) .

Advanced Research Questions

Q. How can conflicting data on degradation rates and bioactivity be resolved?

  • Contradiction sources :
  • Variability in SBF protocols (e.g., static vs. dynamic conditions) may lead to false-positive HA formation .
  • In-vivo vs. in-vitro discrepancies due to dynamic physiological factors (e.g., protein interactions, immune responses) .
    • Resolution strategies :
  • Cross-validate using multiple assays (e.g., SEM + XRD + Raman).
  • Compare in-vitro results with in-vivo organ analysis (e.g., Mg/Sr content in liver/kidney via ICP-MS) .

Q. What methodologies optimize sintering parameters to prevent premature crystallization?

  • Sinterability parameter (SC) :
  • SC = Ts – Tc_onset. SC > 0 ensures sintering occurs before crystallization (e.g., SC = 78–88°C for Mg/Sr-modified glasses) .
    • Hrubÿ parameter (KH) :
  • KH = (Tc_onset – Tg)/(Tm – Tc_onset). Higher KH (e.g., 0.29–0.46) indicates greater glass stability against crystallization .
    • Adjust modifiers : MgO reduces Tg more effectively than SrO, enhancing viscous flow and densification .

Q. How do Mg/Sr ratios influence mechanical properties and bioactivity?

  • Mechanical effects :
  • Higher Mg content lowers elastic modulus due to weaker Si–O–Mg bonds .
  • Sr increases lattice spacing, reducing glass network strength but improving HA formation .
    • Bioactivity :
  • MgO-rich glasses (e.g., BGMIX_Mg) show superior cell proliferation (XTT/BrdU assays) compared to Sr-only variants .

Q. What statistical approaches are recommended for analyzing contradictory datasets?

  • Error mitigation :
  • Use triplicate samples (e.g., NR/XTT assays) .
  • Apply ANOVA for multi-group comparisons (e.g., Mg/Sr ratios vs. bioactivity) .
    • Data normalization :
  • Normalize ion release data to sample surface area/volume.
  • Use Z-score analysis for outlier detection in mechanical testing .

Q. How can in-vivo degradation rates be predicted from in-vitro models?

  • Accelerated testing : Use acidic SBF (pH < 7.4) to mimic inflammatory conditions.
  • Correlation metrics :
  • Match in-vitro Mg²⁺ release rates with in-vivo organ accumulation (e.g., liver Mg content via Table 3 data) .
  • Track HA layer thickness (SEM) against bone integration in animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.